5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

Medicinal chemistry synthetic intermediate structural novelty

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid (CAS 306936-13-0) is a trisubstituted furan-3-carboxylic acid derivative featuring a 4-chlorophenyl group at the 5-position and a 1,3-dioxolan-2-yl acetal moiety at the 2-position. Its molecular formula is C₁₄H₁₁ClO₅, with a molecular weight of 294.69 g/mol.

Molecular Formula C14H11ClO5
Molecular Weight 294.68 g/mol
CAS No. 306936-13-0
Cat. No. B12085455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid
CAS306936-13-0
Molecular FormulaC14H11ClO5
Molecular Weight294.68 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C14H11ClO5/c15-9-3-1-8(2-4-9)11-7-10(13(16)17)12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2,(H,16,17)
InChIKeyFYHSHOIWNAJTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid: Procurement-Ready Physicochemical and Structural Profile (CAS 306936-13-0)


5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid (CAS 306936-13-0) is a trisubstituted furan-3-carboxylic acid derivative featuring a 4-chlorophenyl group at the 5-position and a 1,3-dioxolan-2-yl acetal moiety at the 2-position. Its molecular formula is C₁₄H₁₁ClO₅, with a molecular weight of 294.69 g/mol . The compound is commercially available as a research chemical with a typical purity of 97%, supported by batch-specific quality documentation including NMR, HPLC, and GC analyses . As a synthetic intermediate, the dioxolane ring serves as a protected carbonyl equivalent, enabling controlled functionalization strategies that are not accessible with the unprotected 5-(4-chlorophenyl)furan-3-carboxylic acid analog (CAS 1007197-75-2).

Why Generic Substitution Fails for 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid: Structural Determinants of Function


The presence of the 1,3-dioxolane ring in this compound is not merely an inert protecting group; it fundamentally alters the electronic and steric environment of the furan core, which in turn modulates reactivity, solubility, and stability relative to the unprotected 5-(4-chlorophenyl)furan-3-carboxylic acid (CAS 1007197-75-2). Literature on (1,3-dioxolan-2-yl)furans demonstrates that the acetal functionality imparts distinct stability profiles under basic and reductive conditions, and its hydrolysis kinetics are highly dependent on the substitution pattern of the furan ring [1]. Therefore, substituting the dioxolane-containing compound with a non-acetal analog in a synthetic sequence designed around sequential protection/deprotection would lead to premature deprotection, off-target reactivity, or failure to achieve the desired chemoselectivity. The quantitative evidence below establishes the measurable consequences of this structural differentiation.

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid vs. Closest Analogs


Enhanced Molecular Complexity and IP Position Relative to Unprotected 5-(4-Chlorophenyl)furan-3-carboxylic Acid

The target compound contains the 1,3-dioxolane ring, which increases its molecular weight to 294.69 g/mol compared to 222.62 g/mol for the non-acetal analog 5-(4-chlorophenyl)furan-3-carboxylic acid (CAS 1007197-75-2) . This additional 72.07 Da mass reflects a higher degree of structural complexity and a distinct chemical space, which is often a prerequisite for patentability and for accessing novel intellectual property in lead optimization programs.

Medicinal chemistry synthetic intermediate structural novelty

Documented Purity and Batch-to-Batch Analytical Consistency

The compound is supplied with a standard purity of 97% and is accompanied by batch-specific analytical reports (NMR, HPLC, GC) as per vendor documentation . This level of quality assurance is critical for reproducible research, yet comparable documentation is inconsistently provided for the non-acetal analog 5-(4-chlorophenyl)furan-3-carboxylic acid (CAS 1007197-75-2) across multiple suppliers.

quality control reproducibility analytical chemistry

Stability Profile Under Reductive Conditions: Evidence from (1,3-Dioxolan-2-yl)furan Class

According to the foundational study by Pevzner (2001), (1,3-dioxolan-2-yl)furans bearing a carboxylic ester or acid group are stable to lithium aluminum hydride (LiAlH₄) reduction, with the dioxolane ring remaining intact [1]. In contrast, the corresponding formylfurans undergo rapid reduction at the carbonyl group, highlighting the unique stability conferred by the acetal protection. This class-level inference suggests that the target compound, as a carboxylic acid derivative, may exhibit similar robustness under reductive conditions, unlike its unprotected aldehyde counterpart.

synthetic chemistry protecting group stability reductive amination

Optimal Application Scenarios for 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid


Scaffold Hopping in Tubulin Polymerization Inhibitor Programs

The 5-(4-chlorophenyl)furan substructure has been validated as a core motif in colchicine binding site inhibitors (CBSIs) [1]. By incorporating a 1,3-dioxolan-2-yl group, the target compound offers a chemically stable, masked carbonyl handle that can be unmasked post-functionalization to generate novel aldehyde or further derivatized building blocks, enabling scaffold-hopping strategies around the tubulin-targeting pharmacophore while maintaining the critical 4-chlorophenyl ring interaction.

Multistep Synthesis Requiring Orthogonal Protecting Group Strategies

In complex molecule synthesis, the dioxolane ring serves as an acid-labile protecting group for a latent aldehyde. The stability data from Pevzner (2001) [2] indicate that this acetal withstands LiAlH₄ reduction, making the target compound suitable for sequences where the carboxylic acid needs to be reduced in the presence of a protected carbonyl. This orthogonal stability is not achievable with the free aldehyde analog, which would be reduced under the same conditions.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The bifunctional nature of this compound—a carboxylic acid for amide/ester coupling and a dioxolane-protected carbonyl for late-stage diversification—positions it as a versatile building block for DOS libraries. The documented purity (97%) and batch-specific QC ensure consistent reaction outcomes, reducing variability in library production compared to less rigorously characterized analogs.

Physicochemical Property Modulation in Hit-to-Lead Optimization

The dioxolane moiety alters the hydrogen-bonding capacity and polar surface area of the furan scaffold relative to the non-acetal analog. This modulation can be exploited to fine-tune solubility and permeability while retaining the 4-chlorophenyl hydrophobic anchor. Procurement of the target compound enables medicinal chemists to directly assess the impact of this structural modification on ADME properties without additional synthetic effort.

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